2-Methyl vs. 4-Methylpiperidine Regioisomer Comparison
The target compound places the methyl substituent at the 2-position of the piperidine ring, creating a chiral center adjacent to the carboxamide nitrogen, whereas the closest commercially available regioisomer, N-(3-chlorophenyl)-4-methylpiperidine-1-carboxamide (CAS 60465-13-6), positions the methyl group at the 4-position and also lacks the 4-methyl substituent on the phenyl ring . This difference produces a 14.1 Da higher molecular weight (266.77 vs. 252.74 g·mol⁻¹), a 10.7 °C higher predicted boiling point (434.6 vs. 423.9 °C), and a 0.025 g·cm⁻³ lower predicted density (1.189 vs. 1.214 g·cm⁻³) for the target compound . The 2-methyl configuration creates steric hindrance proximal to the urea NH, which is expected to restrict rotatable bond conformations and alter hydrogen-bonding geometry relative to the 4-methyl isomer [1].
| Evidence Dimension | Predicted boiling point (ACD/Labs) and molecular weight |
|---|---|
| Target Compound Data | MW = 266.77 g·mol⁻¹; bp = 434.6 ± 45.0 °C; density = 1.189 ± 0.06 g·cm⁻³; pKa = 13.48 ± 0.70 |
| Comparator Or Baseline | N-(3-chlorophenyl)-4-methylpiperidine-1-carboxamide (CAS 60465-13-6): MW = 252.74 g·mol⁻¹; bp = 423.9 ± 37.0 °C; density = 1.214 ± 0.06 g·cm⁻³; pKa = 13.48 ± 0.70 |
| Quantified Difference | ΔMW = +14.03 g·mol⁻¹; Δbp = +10.7 °C; Δdensity = –0.025 g·cm⁻³; ΔpKa ≈ 0 |
| Conditions | ACD/Labs predicted values from ChemicalBook; pKa values predicted for the carboxamide NH |
Why This Matters
The 14 Da mass difference and distinct boiling point enable unambiguous analytical discrimination by LC-MS or GC, critical for purity verification when sourcing from collections that do not provide batch-specific Certificates of Analysis .
- [1] PubChem. N-(3-chloro-4-methylphenyl)-2-methylpiperidine-1-carboxamide. InChIKey: FHMXVTBANLQQMS-UHFFFAOYSA-N. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-30). View Source
